methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves multiple steps. One common method includes the reaction of indole derivatives with thiazole carboxylates under specific conditions. For instance, the reaction of indole-3-carboxylates with thiazole derivatives in the presence of catalysts like SnCl₂ and NaOAc in THF can yield the desired compound . The methylation of intermediates using methyl iodide (MeI) is also a crucial step in the synthesis .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur at the indole or thiazole rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, and other oxidizing agents under acidic or basic conditions.
Reduction: NaBH₄, LiAlH₄, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of bases or acids.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amine or alcohol derivatives.
Scientific Research Applications
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Medicine: Investigated for its potential therapeutic applications in treating various diseases, such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity. The compound may exert its effects through the inhibition of specific enzymes, interference with DNA replication, or modulation of signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylates: These compounds share the indole moiety and have similar biological activities.
Thiazole derivatives: Compounds with thiazole rings that exhibit diverse biological properties.
Methylated indoles: Indole derivatives with methyl groups that enhance their stability and biological activity.
Uniqueness
Methyl 2-({[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of indole and thiazole moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C20H23N3O4S |
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Molecular Weight |
401.5 g/mol |
IUPAC Name |
methyl 2-[[1-(2-methoxyethyl)indole-6-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C20H23N3O4S/c1-12(2)17-16(19(25)27-4)21-20(28-17)22-18(24)14-6-5-13-7-8-23(9-10-26-3)15(13)11-14/h5-8,11-12H,9-10H2,1-4H3,(H,21,22,24) |
InChI Key |
PATFSEFUTKKTBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC3=C(C=C2)C=CN3CCOC)C(=O)OC |
Origin of Product |
United States |
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